molecular formula C10H20O3S B14317516 1-(Methanesulfonyl)nonan-2-one CAS No. 105699-60-3

1-(Methanesulfonyl)nonan-2-one

Cat. No.: B14317516
CAS No.: 105699-60-3
M. Wt: 220.33 g/mol
InChI Key: JNQMVIKTNZRIAU-UHFFFAOYSA-N
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Description

1-(Methanesulfonyl)nonan-2-one is an organic compound that belongs to the class of sulfonyl ketones It is characterized by the presence of a methanesulfonyl group attached to a nonan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methanesulfonyl)nonan-2-one can be synthesized through several methods. One common approach involves the reaction of nonan-2-one with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, yielding the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Methanesulfonyl)nonan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonyl group can be displaced by nucleophiles, leading to the formation of new compounds.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Various substituted nonan-2-ones.

    Reduction: Nonan-2-ol derivatives.

    Oxidation: Nonanoic acid and related compounds.

Scientific Research Applications

1-(Methanesulfonyl)nonan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Industrial Chemistry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methanesulfonyl)nonan-2-one involves its reactivity with various chemical reagents. The methanesulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The ketone group can undergo reduction or oxidation, leading to the formation of different functional groups and compounds .

Similar Compounds:

Properties

105699-60-3

Molecular Formula

C10H20O3S

Molecular Weight

220.33 g/mol

IUPAC Name

1-methylsulfonylnonan-2-one

InChI

InChI=1S/C10H20O3S/c1-3-4-5-6-7-8-10(11)9-14(2,12)13/h3-9H2,1-2H3

InChI Key

JNQMVIKTNZRIAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CS(=O)(=O)C

Origin of Product

United States

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